(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals. This compound, in particular, has a hydroxymethyl group and a benzyl ester, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ®-3-(hydroxymethyl)piperazine-1-carboxylate with benzyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of (S)-Benzyl 2-(carboxymethyl)piperazine-1-carboxylate.
Reduction: Formation of (S)-Benzyl 2-(hydroxymethyl)piperazine-1-ol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of various piperazine-based compounds with industrial applications.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with biological targets, such as enzymes or receptors. The hydroxymethyl and benzyl groups can enhance its binding affinity and specificity towards these targets. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
(S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate is unique due to its specific chiral configuration and the presence of both hydroxymethyl and benzyl ester groups. These structural features can influence its reactivity and biological activity, making it distinct from other piperazine derivatives .
Properties
CAS No. |
1217675-92-7 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m0/s1 |
InChI Key |
DUSWOUMCIHZHBH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN([C@@H](CN1)CO)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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